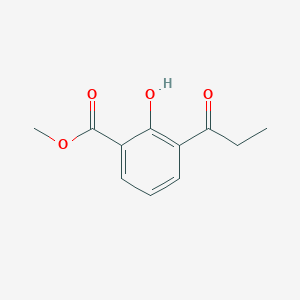

Methyl 2-hydroxy-3-propionylbenzoate

Description

Contextualization within Benzoic Acid Ester Chemistry

Methyl 2-hydroxy-3-propionylbenzoate belongs to the broad class of organic compounds known as benzoic acid esters. hmdb.ca These esters are derivatives of carboxylic acids and are typically formed through the reaction of benzoic acid or its derivatives with an alcohol. msu.eduyoutube.com In this specific case, the compound is an ester of a substituted benzoic acid. Benzoic acid esters are fundamental structures in organic chemistry, often utilized as protecting groups during complex organic syntheses. organic-chemistry.org The synthesis of various benzoic acid esters can be achieved through methods like transesterification, which can yield high conversions without significant byproducts. acs.org The chemistry of these esters is characterized by nucleophilic acyl substitution reactions, where a nucleophile attacks the carbonyl carbon of the ester group. msu.edu

Research Significance and Scope of Investigation

The primary research significance of this compound stems from its role as a key intermediate and a documented impurity in the synthesis of pharmaceuticals. It is specifically noted as "Flavoxate Impurity 1," indicating its relevance in the quality control and manufacturing processes of the drug Flavoxate. chemicalbook.com The synthesis of hydroxy aryl ketones, the class of compounds to which this compound belongs, is crucial for producing intermediates for various pharmaceuticals and agrochemicals. chemistrylearner.comsigmaaldrich.cn Furthermore, the existence of patents associated with this chemical structure underscores its commercial and research interest. nih.gov

Historical Development of Related Chemical Syntheses

The synthesis of this compound and similar hydroxy aryl ketones is historically and mechanistically linked to the Fries rearrangement . This important organic reaction was first reported by German chemist Karl Theophil Fries in 1908. chemistrylearner.comyoutube.com The reaction transforms a phenolic ester into a hydroxy aryl ketone through the use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), or a Brønsted acid. sigmaaldrich.cnwikipedia.orgtestbook.com

The core mechanism of the Fries rearrangement involves the generation of an acylium carbocation. byjus.comorganic-chemistry.org The reaction is known to be selective for substitution at the ortho and para positions of the aromatic ring. wikipedia.orgbyjus.com The regioselectivity can often be controlled by reaction conditions like temperature and the choice of solvent. chemistrylearner.com Specifically, higher reaction temperatures tend to favor the formation of the ortho-substituted product, while lower temperatures favor the para isomer. chemistrylearner.combyjus.com This is particularly relevant for the synthesis of this compound, which is an ortho-substituted ketone.

A documented laboratory synthesis for this compound involves the reaction of methyl salicylate (B1505791) with propionyl chloride in carbon disulfide, using titanium tetrachloride as the Lewis acid catalyst. chemicalbook.com The reaction is heated, and after workup, it produces methyl 3-propionylsalicylate with a reported yield of 81%. chemicalbook.com This procedure is a direct application of the principles of the Fries rearrangement to produce the target compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-hydroxy-3-propanoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-3-9(12)7-5-4-6-8(10(7)13)11(14)15-2/h4-6,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFGVWANOISVHGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C(=CC=C1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40447677 | |

| Record name | Methyl 2-hydroxy-3-propionylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88466-30-2 | |

| Record name | Methyl 2-hydroxy-3-propionylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2 Hydroxy 3 Propionylbenzoate and Analogues

Conventional Synthetic Routes and Their Optimizations

Conventional methods for synthesizing Methyl 2-hydroxy-3-propionylbenzoate often rely on well-established organic reactions. These routes have been refined over time to improve yields and control the regioselectivity of the acylation process.

Fries Rearrangement Approaches for Regioselective Acylation

The Fries rearrangement is a key reaction for introducing an acyl group onto a phenolic ring, transforming a phenolic ester into a hydroxy aryl ketone. wikipedia.orgwisdomlib.org This reaction is catalyzed by Lewis acids, such as aluminum chloride (AlCl₃), or Brønsted acids. organic-chemistry.orgsigmaaldrich.com The regioselectivity of the Fries rearrangement, yielding either ortho or para products, is highly dependent on reaction conditions like temperature and the solvent used. wikipedia.orgbyjus.com

In the context of synthesizing this compound, a precursor like methyl 2-propionyloxybenzoate would undergo Fries rearrangement. The propionyl group migrates from the phenolic oxygen to the carbon atom at the 3-position of the benzene (B151609) ring.

Mechanism and Regioselectivity: The reaction mechanism generally involves the formation of an acylium carbocation intermediate. wikipedia.org The Lewis acid coordinates to the carbonyl oxygen of the ester, which is more electron-rich than the phenolic oxygen. byjus.comlscollege.ac.in This polarization leads to the cleavage of the ester bond and the generation of an acylium ion, which then acts as an electrophile in an electrophilic aromatic substitution reaction with the aromatic ring. wikipedia.org

The regiochemical outcome of the Fries rearrangement can be directed:

Temperature: Higher temperatures generally favor the formation of the ortho isomer, which is the desired outcome for the synthesis of this compound. wikipedia.orgbyjus.com This is often attributed to the thermodynamic stability of the resulting ortho-chelated complex with the Lewis acid. wikipedia.org

Solvent: Non-polar solvents also tend to favor the formation of the ortho product. wikipedia.orgbyjus.com

Optimization: Optimization of the Fries rearrangement often involves screening different Lewis acids and adjusting the temperature. For instance, titanium tetrachloride (TiCl₄) has been used as a catalyst for regioselective ortho-acylation. researchgate.net Studies have shown that increasing the reaction temperature can enhance the proportion of the ortho product, although it may also lead to the formation of side products. researchgate.net

Table 1: Influence of Reaction Conditions on Fries Rearrangement Regioselectivity

| Condition | Effect on Product Ratio | Reference |

| Temperature | ||

| Low Temperature | Favors para substitution | wikipedia.orgbyjus.com |

| High Temperature | Favors ortho substitution | wikipedia.orgbyjus.com |

| Solvent Polarity | ||

| Non-polar Solvent | Favors ortho substitution | wikipedia.orgbyjus.com |

| Polar Solvent | Favors para substitution | wikipedia.org |

| Catalyst | ||

| AlCl₃ | Commonly used Lewis acid | organic-chemistry.orgbyjus.com |

| TiCl₄ | Can promote ortho-selectivity | researchgate.net |

Esterification Protocols and Functional Group Introduction

Esterification is a fundamental process in the synthesis of the starting materials for the Fries rearrangement and for introducing the methyl ester group in the final product. 2-hydroxybenzoic acid (salicylic acid) is a common precursor, which possesses two reactive functional groups: a carboxylic acid and a phenolic hydroxyl group. vedantu.comquora.comlabster.com

The synthesis can proceed via two main esterification pathways:

Esterification of the Carboxylic Acid: The carboxylic acid group of salicylic (B10762653) acid can be esterified with methanol (B129727) to form methyl salicylate (B1505791) (oil of wintergreen). 4college.co.ukrsc.org This reaction is typically catalyzed by a strong acid. 4college.co.uk

Acylation of the Phenolic Hydroxyl Group: The phenolic hydroxyl group can be acylated using propionyl chloride or propionic anhydride (B1165640) to form the corresponding phenyl ester, a necessary precursor for the Fries rearrangement.

A direct synthesis of this compound involves the Friedel-Crafts acylation of methyl salicylate. In one example, methyl 5-bromosalicylate was reacted with propionyl chloride in the presence of anhydrous aluminum chloride to yield methyl 5-bromo-3-propionylsalicylate. chemicalbook.com This demonstrates the direct introduction of the propionyl group onto the benzoate (B1203000) core.

The introduction of functional groups can significantly influence the reactivity and properties of the final molecule. echemi.com For instance, the ester group in acetylsalicylic acid (aspirin) enhances its stability and reduces gastric irritation compared to salicylic acid. echemi.com

Stepwise Functionalization of Benzoate Cores

A common strategy for synthesizing substituted benzoates like this compound involves the stepwise functionalization of a readily available benzoate core, such as methyl salicylate. This approach allows for precise control over the introduction of different functional groups.

The synthesis can be envisioned as a multi-step process:

Protection/Esterification: The carboxylic acid group of a salicylic acid derivative is often protected as a methyl ester.

Acylation: The key step is the introduction of the propionyl group at the C-3 position of the benzene ring. This is typically achieved through a Friedel-Crafts acylation or a Fries rearrangement of the corresponding O-acylated precursor. The directing effect of the hydroxyl and ester groups on the aromatic ring plays a crucial role in determining the position of acylation. The hydroxyl group is an ortho-, para-director, and in the case of methyl salicylate, the position ortho to the hydroxyl group and meta to the ester group is activated for electrophilic substitution.

Deprotection/Modification (if necessary): Subsequent steps might involve the deprotection of functional groups or further modifications to the molecule.

For example, the synthesis of methyl 5-bromo-3-propionylsalicylate was achieved by reacting methyl 5-bromosalicylate with propionyl chloride and aluminum chloride. chemicalbook.com The reaction was heated, and after workup, the desired product was obtained in high yield. chemicalbook.com

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. Green chemistry principles, such as the use of safer solvents, catalysts, and energy sources, are being applied to the synthesis of fine chemicals, including benzoate derivatives.

Solvent-Free and Aqueous Media Syntheses

Solvent-free reactions offer significant environmental benefits by reducing waste and avoiding the use of often toxic and volatile organic solvents. jetir.org

Solvent-Free Esterification: Phenolic esters have been prepared by reacting phenols with acetic anhydride under solvent-free conditions, relying on temperature control to drive the reaction. jetir.org Similarly, flavor esters have been synthesized via lipase-mediated transesterification in solvent-free systems. nih.gov Mechanically induced solvent-free esterification using ball-milling has also been reported as an efficient method. nih.gov

Aqueous Media: While less common for reactions like the Fries rearrangement which often require anhydrous conditions with Lewis acids, research is ongoing into performing organic reactions in water. The use of water as a solvent is highly desirable from a green chemistry perspective.

Microwave-Assisted Organic Reactions

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. acs.orgresearchgate.net Microwave irradiation can lead to rapid heating, often resulting in significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. acs.orgresearchgate.net

Microwave-Assisted Fries Rearrangement: The Fries rearrangement can be significantly accelerated using microwave irradiation. acs.orgproquest.com Reactions that would typically require long reflux times can be completed in minutes. acs.orgproquest.com For instance, the Fries rearrangement of aryl esters has been successfully carried out in dry media on a solid support like K-10 montmorillonite (B579905) clay under microwave irradiation. proquest.com The use of a solid support can also facilitate easier product purification. proquest.com Studies have also explored microwave-assisted Fries rearrangements using an acidic Al₂O₃-ZnCl₂ mixture under solvent-free conditions, leading to improved yields and shortened reaction times. jocpr.com

Microwave-Assisted Esterification: Microwave irradiation has also been effectively used for esterification reactions. acs.orgresearchgate.netmdpi.com The synthesis of various esters has been achieved with reduced reaction times and improved yields. acs.orgresearchgate.net For example, the acetylation of phenols with acetic anhydride has been performed efficiently under solvent-free and catalyst-free conditions using microwaves. asianpubs.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Fries Rearrangement

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

| Reaction Time | Hours | Minutes | acs.orgproquest.comjocpr.com |

| Conditions | Long reflux times, Lewis acid catalyst | Dry media, solid support, or solvent-free | acs.orgproquest.comjocpr.com |

| Yields | Variable, can be low | Generally improved | jocpr.com |

| Environmental Impact | Generates more waste | Reduced solvent use, more energy efficient | researchgate.netjocpr.com |

Atom Economy and Waste Minimization Strategies

In the synthesis of ortho-hydroxyaryl ketones like this compound, atom economy and waste minimization are critical principles of green chemistry. nih.gov Traditional methods, such as the Friedel-Crafts acylation, often use stoichiometric amounts of catalysts like aluminum trichloride (B1173362) (AlCl₃), which generates considerable waste and can be difficult to recover. arabjchem.orggoogle.com Modern approaches aim to improve efficiency by using catalytic amounts of less hazardous substances and adopting alternative energy sources.

The table below compares different catalytic methods for the ortho-acylation of phenols, highlighting key parameters related to efficiency and waste reduction.

| Catalyst System | Acylating Agent | Conditions | Reaction Time | Yield | Atom Economy/Green Aspects | Reference |

| Methanesulfonic Acid (MSA) | Propanoic Acid | Microwave, Solvent-free | 3-4 min | High (>95%) | Fast reaction, high regioselectivity, no solvent waste. arabjchem.org | arabjchem.org |

| Zinc Chloride on Alumina (ZnCl₂@Al₂O₃) | Acetic Acid | Microwave, Solvent-free | Not specified | High | Recyclable solid catalyst, high regioselectivity. rsc.org | rsc.org |

| Iron(III) Chloride (FeCl₃) | Organic Acids | Microwave, Solvent-free | Short | High | Inexpensive catalyst, high chemoselectivity. researchgate.net | researchgate.net |

| Trifluoromethanesulfonic Acid (TfOH) | Methyl Benzoate | Neat or Forced | Not specified | Good to Excellent (70-93%) | Strong acid catalyst enabling use of less reactive acylating agents. researchgate.net | researchgate.net |

Reactivity and Reaction Mechanisms of Methyl 2 Hydroxy 3 Propionylbenzoate

Mechanistic Investigations of Benzoate (B1203000) Ester Transformations

The transformation of the benzoate ester group in Methyl 2-hydroxy-3-propionylbenzoate is central to its reactivity profile. Understanding the mechanisms of these transformations is crucial for predicting reaction outcomes and designing synthetic pathways.

Computational Elucidation of Aminolysis Pathways

While specific computational studies on the aminolysis of this compound are not extensively documented, density functional theory (DFT) and ab initio calculations on simpler analogs like methyl benzoate provide significant insights. nih.govacs.org The aminolysis of esters, a fundamental reaction, can proceed through different mechanistic pathways. nih.gov For the reaction of methyl benzoate with ammonia, computational studies have shown that concerted and neutral stepwise mechanisms have similar activation energies. nih.govacs.org

A critical finding from these theoretical investigations is the role of general base catalysis. nih.govresearchgate.net The presence of a second molecule of the amine, acting as a base, can significantly lower the activation energy of the reaction by facilitating proton transfer steps. nih.govnih.gov This suggests that the aminolysis of this compound would also be accelerated under such conditions. The most favorable pathway is predicted to be a general-base-catalyzed neutral stepwise mechanism. nih.govresearchgate.net In this mechanism, the amine acts as a nucleophile attacking the ester carbonyl, while a second amine molecule assists in the proton transfers required for the formation and breakdown of the tetrahedral intermediate. researchgate.net

Table 1: Comparison of Proposed Aminolysis Pathways for Benzoate Esters

| Pathway | Description | Key Features |

| Concerted Mechanism | A single transition state where bond formation and bond breaking occur simultaneously. | Energetically similar to the uncatalyzed stepwise mechanism. nih.govacs.org |

| Neutral Stepwise Mechanism | Involves the formation of a neutral tetrahedral intermediate. | Two transition states are involved. nih.govacs.org |

| General-Base-Catalyzed Stepwise Mechanism | A second amine molecule facilitates proton transfer. | Results in a considerable lowering of the activation energy, making it the most favorable pathway. nih.govresearchgate.net |

Acid- and Base-Catalyzed Hydrolysis and Transesterification Mechanisms

The hydrolysis and transesterification of this compound are classic examples of nucleophilic acyl substitution, with the mechanisms being well-established for benzoate esters in general. libretexts.orgquora.comyoutube.com

Acid-Catalyzed Hydrolysis and Transesterification: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which significantly increases the electrophilicity of the carbonyl carbon. brainly.combrainly.com This is followed by the nucleophilic attack of a water molecule (for hydrolysis) or an alcohol (for transesterification) to form a tetrahedral intermediate. brainly.comlibretexts.org Subsequent proton transfer and elimination of methanol (B129727) lead to the formation of the corresponding carboxylic acid or a new ester. libretexts.orgbrainly.com The entire process is a series of equilibrium steps. chemistrysteps.com

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as hydroxide (B78521), the reaction proceeds via the nucleophilic attack of the hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. libretexts.orgyoutube.com This is followed by the elimination of the methoxide (B1231860) ion to yield the carboxylate salt. youtube.com A final acid workup step is required to protonate the carboxylate and form the carboxylic acid. quora.com Unlike acid-catalyzed hydrolysis, the base-promoted process is essentially irreversible because the final deprotonation of the carboxylic acid by the base drives the reaction to completion. chemistrysteps.com

The transesterification can also be catalyzed by bases, where an alkoxide ion acts as the nucleophile. libretexts.org

Influence of Substituents on Reaction Energetics and Selectivity

The substituents on the benzene (B151609) ring of a benzoate ester, in this case, the hydroxyl and propionyl groups, exert significant electronic and steric effects on the reactivity of the ester group.

The hydroxyl group at the ortho position is an electron-donating group through resonance, which would typically decrease the electrophilicity of the carbonyl carbon. However, the "ortho effect" is a well-documented phenomenon where ortho-substituted benzoic acids are generally stronger acids than their meta and para isomers, which is often attributed to steric hindrance that forces the carboxyl group out of the plane of the benzene ring, inhibiting resonance. wikipedia.orgalmerja.comquora.com In the case of ester hydrolysis, this steric effect from the ortho-hydroxyl group could influence the approach of the nucleophile. researchgate.netresearchgate.net

Catalysis in Esterification and Related Reactions

Catalysts play a pivotal role in the synthesis and transformation of this compound, particularly in reactions involving the ester and hydroxyl functionalities.

Role of Lewis Acids and Brønsted Acids in Acylation and Esterification

Both Lewis and Brønsted acids are effective catalysts for reactions such as esterification, transesterification, and acylation. rsc.orgorganic-chemistry.org

Lewis Acids: Lewis acids, such as aluminum chloride (AlCl₃) and zinc chloride (ZnCl₂), are commonly employed. nih.gov They function by coordinating to the carbonyl oxygen of the ester or acylating agent, thereby activating the carbonyl group towards nucleophilic attack. vedantu.com This is a key step in the Fries rearrangement, a reaction where a phenolic ester rearranges to a hydroxy aryl ketone in the presence of a Lewis acid. wikipedia.orgbyjus.com For a molecule like this compound, intramolecular acylation or rearrangement could be promoted by Lewis acids. The mechanism involves the formation of an acylium carbocation, which then acts as an electrophile in an electrophilic aromatic substitution. vedantu.combyjus.com

Brønsted Acids: Brønsted acids, like sulfuric acid, catalyze esterification and transesterification by protonating the carbonyl oxygen, similar to the mechanism of acid-catalyzed hydrolysis. libretexts.orgbiodieselmagazine.com They are also used in Friedel-Crafts acylation reactions. organic-chemistry.org In the context of this compound, a Brønsted acid could facilitate the esterification of the phenolic hydroxyl group or the transesterification of the methyl ester.

Table 2: Role of Acid Catalysts in Benzoate Ester Reactions

| Catalyst Type | Example(s) | Mechanism of Action | Relevant Reactions |

| Lewis Acids | AlCl₃, ZnCl₂, BF₃, TiCl₄ organic-chemistry.orgsigmaaldrich.cn | Coordination to the carbonyl oxygen, increasing its electrophilicity and facilitating the formation of an acylium ion. vedantu.combyjus.com | Fries Rearrangement, Acylation, Esterification. wikipedia.orgsigmaaldrich.cn |

| Brønsted Acids | H₂SO₄, HF organic-chemistry.org | Protonation of the carbonyl oxygen, activating the carbonyl group for nucleophilic attack. libretexts.org | Esterification, Transesterification, Hydrolysis. libretexts.orgbiodieselmagazine.com |

Heterogeneous and Homogeneous Catalytic Systems

Both heterogeneous and homogeneous catalysts are utilized in esterification and transesterification reactions.

Homogeneous Catalysis: Homogeneous catalysts, which exist in the same phase as the reactants, are common in laboratory-scale synthesis. biodieselmagazine.com Examples include mineral acids (H₂SO₄) and Lewis acids (AlCl₃) dissolved in the reaction mixture. biodieselmagazine.com While effective, they can be difficult to separate from the reaction products. biodieselmagazine.com

Heterogeneous Catalysis: Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages, particularly in industrial applications, due to their ease of separation and potential for reuse. nih.gov Solid acid catalysts, such as ion-exchange resins, zeolites, and sulfated metal oxides, have been investigated for esterification and transesterification reactions. acs.org For instance, potassium carbonate (K₂CO₃) has been shown to be an effective heterogeneous catalyst for the transesterification of aryl esters with phenols. rsc.org Brønsted acidic ionic liquids have also been developed as efficient heterogeneous catalysts for the synthesis of related heterocyclic compounds under solvent-free conditions. nih.gov The development of such catalytic systems could offer greener and more efficient routes for the synthesis and modification of compounds like this compound.

Green Catalysis for Enhanced Reaction Efficiency

The synthesis of benzoate esters, including derivatives of methyl salicylate (B1505791), is increasingly moving towards more environmentally friendly or "green" methods. researchgate.net Traditional synthesis often involves acid catalysts like sulfuric acid, which can be corrosive and produce significant waste. youtube.comgoogle.com Green chemistry approaches aim to mitigate these issues by employing reusable catalysts and milder reaction conditions.

One promising green approach for the synthesis of esters is the use of solid acid catalysts. For instance, a novel sulfated iron oxide-zirconia catalyst has been successfully used for the green synthesis of methyl salicylate. researchgate.net This type of catalyst offers advantages such as ease of separation from the reaction mixture and potential for reuse. mdpi.com Zirconium-based solid acid catalysts, in particular, have shown high activity in the esterification of various benzoic acids with methanol, demonstrating their potential for synthesizing a range of methyl benzoate compounds. mdpi.com The mechanism of these solid acid catalysts often involves the activation of the carbonyl group of the benzoic acid, facilitating nucleophilic attack by the alcohol. mdpi.com

Another green strategy involves the use of biocatalysts, such as lipases, for ester synthesis. Lipase-catalyzed synthesis of esters can be performed under mild conditions and often with high selectivity. sci-hub.senih.gov For example, immobilized lipases have been used for the synthesis of benzyl (B1604629) benzoate and methyl benzoate. sci-hub.senih.gov These enzymatic methods can be carried out in organic solvents or even in solvent-free systems, further reducing the environmental impact. sci-hub.seresearchgate.net The efficiency of these biocatalytic reactions can be influenced by factors such as the choice of enzyme, the acyl donor, and the reaction medium. sci-hub.senih.govresearchgate.net

Table 1: Comparison of Catalysts for Benzoate Ester Synthesis

| Catalyst Type | Example | Advantages | Potential Application for this compound Synthesis |

| Conventional Acid Catalyst | Sulfuric Acid | High reaction rates | Traditional synthesis method |

| Solid Acid Catalyst | Sulfated iron oxide-zirconia, Zirconium/Titanium solid acid | Reusable, reduced waste, milder conditions | A potential green alternative to conventional methods |

| Biocatalyst | Immobilized Lipase (B570770) (e.g., Novozym 435) | High selectivity, mild reaction conditions, biodegradable | A potential green and highly specific synthesis method |

Reactivity Towards Biological Systems and Enzymes

The interaction of benzoate derivatives with biological systems is an area of significant interest due to their widespread use in food, cosmetic, and pharmaceutical industries.

Enzymes, particularly lipases, are known to catalyze both the synthesis and hydrolysis of benzoate esters. nih.gov Lipases (EC 3.1.1.3) are hydrolases that act on ester bonds and can be used for a variety of bioconversion reactions, including esterification, transesterification, and hydrolysis. nih.gov

The enzymatic synthesis of various benzoate esters has been demonstrated using lipases. For example, immobilized lipases like Novozym 435 have been effectively used to produce benzyl benzoate and methyl benzoate. sci-hub.senih.govresearchgate.net These reactions often involve the transesterification of a simple methyl or ethyl ester with an alcohol. The choice of the acyl donor and the reaction conditions, such as temperature and solvent, can significantly impact the reaction's efficiency. sci-hub.seresearchgate.net

Conversely, lipases can also catalyze the hydrolysis of benzoate esters back to the corresponding carboxylic acid and alcohol. This process is essentially the reverse of esterification. The hydrolysis of methyl salicylate, a structurally related compound to this compound, is a well-known reaction that can be achieved under alkaline conditions or potentially with enzymatic catalysis. miracosta.edu

While there is no specific research on the enzymatic biotransformation of this compound, the general reactivity of benzoate esters with lipases suggests that this compound could also be a substrate for these enzymes. Depending on the reaction conditions, a lipase could potentially catalyze either its synthesis from a suitable precursor or its hydrolysis to 2-hydroxy-3-propionylbenzoic acid and methanol.

Table 2: Examples of Lipase-Catalyzed Reactions of Benzoate Esters

| Reaction Type | Substrates | Enzyme | Product |

| Esterification | Benzoic Acid + Methanol | Candida rugosa lipase | Methyl Benzoate |

| Transesterification | Methyl Benzoate + Benzyl Alcohol | Lipozyme 435 | Benzyl Benzoate |

| Acylation | Benzoic Anhydride (B1165640) + Benzyl Alcohol | Novozym 435 | Benzyl Benzoate |

| Hydrolysis | Methyl Salicylate | (Potential) Lipase | Salicylic (B10762653) Acid + Methanol |

The biological effects of benzoate derivatives are diverse and depend on their specific chemical structure. While information on the specific modulatory effects of this compound is scarce, studies on related compounds provide some insights into potential interactions with biochemical pathways.

For instance, the parent compound, benzoic acid (in the form of sodium benzoate), is known to be metabolized in the liver. This metabolism can influence various biochemical pathways. It has been reported that sodium benzoate can affect amino acid metabolism and has been studied for its potential to modulate neurotransmitter levels in the brain.

Furthermore, some studies have investigated the biological activities of various substituted benzoate derivatives. These activities can range from antimicrobial to anti-inflammatory effects, suggesting interactions with specific enzymes or signaling pathways. The nature and position of the substituents on the benzene ring play a crucial role in determining the biological activity of these compounds.

It is important to note that the biological effects of this compound would be influenced by its absorption, distribution, metabolism, and excretion (ADME) properties, which are likely to differ from those of simpler benzoates like sodium benzoate. The presence of the methyl ester and the propionyl group would affect its lipophilicity and potential to cross biological membranes, thereby influencing its interaction with cellular targets. Further research is needed to elucidate the specific modulatory effects of this compound on biochemical pathways.

Advanced Characterization and Analytical Techniques for Methyl 2 Hydroxy 3 Propionylbenzoate

Spectroscopic Analysis

Spectroscopy is a cornerstone in the structural elucidation of organic molecules. By interacting with electromagnetic radiation, molecules like Methyl 2-hydroxy-3-propionylbenzoate provide unique spectral fingerprints that reveal detailed information about their atomic and electronic architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution. It provides information on the chemical environment, connectivity, and quantity of specific nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

For this compound, ¹H NMR spectroscopy would be expected to show distinct signals for each chemically non-equivalent proton. docbrown.info The aromatic protons would appear in the typical downfield region, with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The ethyl protons of the propionyl group would present as a characteristic quartet and triplet. The methyl protons of the ester group and the phenolic hydroxyl proton would also give rise to singlet signals. docbrown.info The integration of these signals provides a quantitative ratio of the protons in their different environments. nih.govsciepub.com

¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and electronic environment. For this compound, distinct peaks would be observed for the carbonyl carbons of the ester and ketone, the aromatic carbons (both substituted and unsubstituted), and the aliphatic carbons of the propionyl and methyl ester groups. st-andrews.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of structurally similar compounds and standard chemical shift ranges.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~11.0 - 12.0 | Singlet | Phenolic -OH |

| ¹H | ~7.0 - 8.0 | Multiplets | Aromatic -CH |

| ¹H | ~3.9 | Singlet | Ester -OCH₃ |

| ¹H | ~3.0 | Quartet | Propionyl -CH₂- |

| ¹H | ~1.1 | Triplet | Propionyl -CH₃ |

| ¹³C | ~200 - 205 | Singlet | Ketone C=O |

| ¹³C | ~170 | Singlet | Ester C=O |

| ¹³C | ~160 | Singlet | Aromatic C-OH |

| ¹³C | ~115 - 140 | Singlets | Aromatic C & C-H |

| ¹³C | ~52 | Singlet | Ester -OCH₃ |

| ¹³C | ~35 | Singlet | Propionyl -CH₂- |

| ¹³C | ~8 | Singlet | Propionyl -CH₃ |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. pressbooks.pub When exposed to infrared radiation, the covalent bonds within this compound vibrate at specific frequencies, resulting in a characteristic absorption spectrum. The key functional groups—hydroxyl (O-H), ester (C=O, C-O), and ketone (C=O)—each produce distinct and identifiable absorption bands. docbrown.info For instance, the carbonyl (C=O) groups of the ester and ketone functionalities are easily identified by their strong, sharp absorptions in the 1670–1780 cm⁻¹ region. pressbooks.pub The broad absorption band for the O-H group, typically around 3200-3600 cm⁻¹, is also a key identifier. docbrown.info

Table 2: Characteristic IR Absorption Frequencies for this compound Data based on typical functional group absorption ranges and analysis of analogous compounds. docbrown.info

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenolic O-H | Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| Ketone C=O | Stretch | 1680 - 1700 | Strong, Sharp |

| Ester C=O | Stretch | 1715 - 1735 | Strong, Sharp |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| Ester C-O | Stretch | 1250 - 1300 | Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. elte.hu The chromophores in this compound, namely the benzene ring and the two carbonyl groups, absorb UV light, promoting electrons from a ground state to a higher energy excited state. tanta.edu.eg The primary electronic transitions observed are π → π* transitions, associated with the conjugated π-electron system of the aromatic ring and carbonyl groups, and the lower-energy n → π* transitions, involving the non-bonding electrons on the oxygen atoms. uzh.chlibretexts.org The wavelength of maximum absorbance (λ_max) is characteristic of the compound's conjugated system.

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers significant structural information. For this compound (Molecular Weight: 208.21 g/mol ), the mass spectrum would show a molecular ion peak [M]⁺ at m/z 208. nih.govdocbrown.info

Upon ionization, the molecular ion undergoes fragmentation, breaking into smaller, charged species. The pattern of these fragments is predictable and reproducible, serving as a molecular fingerprint. Common fragmentation pathways for this molecule would likely include the loss of the methoxy (B1213986) group (-OCH₃) to give a peak at m/z 177, and the loss of the entire methoxycarbonyl group (-COOCH₃) resulting in a fragment at m/z 149. Another prominent fragmentation would be the cleavage of the propionyl group (-COCH₂CH₃), leading to a peak at m/z 151. The most stable fragment often forms the base peak of the spectrum. docbrown.infolibretexts.org

Table 3: Predicted Key Mass Spectrometry Fragments for this compound Fragment predictions based on the principles of mass spectral fragmentation and analysis of similar structures. docbrown.info

| m/z | Proposed Fragment Structure | Description |

|---|---|---|

| 208 | [C₁₁H₁₂O₄]⁺ | Molecular Ion (M⁺) |

| 177 | [M - OCH₃]⁺ | Loss of methoxy radical |

| 151 | [M - COCH₂CH₃]⁺ | Loss of propionyl radical |

| 149 | [M - COOCH₃]⁺ | Loss of methoxycarbonyl radical |

| 121 | [HOC₆H₄CO]⁺ | Fragment from cleavage of both side chains |

Chromatographic and Hyphenated Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. When coupled with other analytical methods, particularly mass spectrometry, it provides a powerful platform for both the separation and definitive identification of compounds.

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. For the analysis of this compound, a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% diphenyl/95% dimethyl polysiloxane (BP-5 type), would be suitable for achieving good separation. rjstonline.com Detection is commonly performed using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. Quantification is achieved by creating a calibration curve from standards of known concentration or by using an internal standard method. nih.gov

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is used for separating compounds in a liquid mobile phase. sielc.com A common mode for analyzing moderately polar compounds like this compound is reverse-phase HPLC. researchgate.net This typically involves a non-polar stationary phase (e.g., C8 or C18) and a polar mobile phase, such as a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netresearchgate.net Detection is often accomplished with a UV detector set to a wavelength where the analyte absorbs strongly. As with GC, quantification is reliably performed using calibration curves and standards. researchgate.net

The coupling of chromatographic separation with mass spectrometric detection creates a highly sensitive and specific analytical tool.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. nih.gov As components elute from the GC column, they are directly introduced into the mass spectrometer, which provides a mass spectrum for each separated peak. This allows for positive identification based on both retention time and the unique fragmentation pattern, even in complex mixtures. jmchemsci.comajprd.com GC-MS is a definitive method for the identification and quantification of volatile and semi-volatile compounds. amazonaws.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for the analysis of compounds that are not suitable for GC, such as those that are non-volatile or thermally unstable. rsc.org The eluent from the LC column is passed through an interface, such as an electrospray ionization (ESI) source, which generates ions that are then analyzed by the mass spectrometer.

LC-MS/MS (Tandem Mass Spectrometry) enhances selectivity and sensitivity by using two stages of mass analysis. nih.gov The first stage selects the molecular ion of the target compound, which is then fragmented, and the second stage analyzes the resulting fragment ions. This technique is highly specific and is the gold standard for trace-level quantification in complex matrices. vu.edu.aunih.gov

UHPLC-MS (Ultra-High-Performance Liquid Chromatography-Mass Spectrometry) utilizes columns with smaller particles to achieve faster separations and higher resolution compared to conventional HPLC, significantly reducing analysis time while improving performance.

TOF-MS (Time-of-Flight Mass Spectrometry) is a type of mass analyzer that measures the mass-to-charge ratio by determining the time it takes for an ion to travel a known distance. It is known for its high mass accuracy and resolution, which allows for the determination of elemental compositions and the differentiation of compounds with very similar masses. nih.govresearchgate.net

Advanced Approaches for Trace Analysis in Complex Matrices

The accurate quantification of this compound at trace levels in complex matrices, such as environmental, food, and biological samples, necessitates the use of highly sensitive and selective analytical techniques. The inherent challenges posed by low analyte concentrations and the presence of interfering substances demand advanced analytical strategies to ensure reliable and reproducible results.

High-performance liquid chromatography (HPLC) and gas chromatography (GC), particularly when coupled with mass spectrometry (MS), are the cornerstones of trace analysis for compounds like this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers exceptional sensitivity and selectivity, making it highly suitable for detecting trace amounts of this compound in intricate samples. nih.gov The use of Multiple Reaction Monitoring (MRM) mode in a triple quadrupole mass spectrometer significantly enhances the signal-to-noise ratio by monitoring specific precursor-to-product ion transitions unique to the analyte. coresta.org For instance, in the analysis of a structurally related compound, methyl salicylate (B1505791), in human plasma, a high-sensitivity LC-MS/MS method was developed with a limit of quantification (LOQ) in the low ng/mL range. coresta.org A similar approach would be applicable to this compound, likely involving electrospray ionization (ESI) in either positive or negative ion mode, depending on which provides a better response.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and semi-volatile compounds, GC-MS is a powerful analytical tool. mdpi.com Given that this compound possesses a degree of volatility, GC-MS analysis is a viable option, potentially after a derivatization step to enhance its thermal stability and chromatographic behavior. researchgate.net The analysis of other phenolic and ketonic compounds in environmental samples has been successfully performed using GC-MS, demonstrating its applicability. researchgate.net

The choice between LC-MS/MS and GC-MS would depend on the specific matrix, the required sensitivity, and the sample preparation techniques employed.

Sample Preparation and Matrix Effects in Analytical Method Development

The development of a robust analytical method for this compound is critically dependent on effective sample preparation. The primary goals of sample preparation are to isolate the target analyte from the complex sample matrix, concentrate it to a detectable level, and remove interfering substances that can compromise the accuracy and precision of the analysis.

Extraction Techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), Microextraction Methods

The selection of an appropriate extraction technique is pivotal for the successful analysis of this compound from diverse and complex matrices. The choice is guided by the physicochemical properties of the analyte, the nature of the sample matrix, the desired concentration factor, and the subsequent analytical instrumentation.

Liquid-Liquid Extraction (LLE): LLE is a conventional and widely used technique for separating analytes based on their differential solubility in two immiscible liquid phases. For a moderately polar compound like this compound, LLE could be employed to extract it from aqueous samples into an organic solvent such as dichloromethane (B109758) or ethyl acetate. nih.gov The efficiency of the extraction is influenced by factors like the pH of the aqueous phase, the choice of organic solvent, and the solvent-to-sample ratio. For phenolic compounds, adjusting the pH to suppress the ionization of the hydroxyl group can significantly improve extraction efficiency. However, LLE can be labor-intensive and may consume large volumes of organic solvents. mdpi.com

Solid-Phase Extraction (SPE): SPE has become a popular alternative to LLE due to its higher efficiency, lower solvent consumption, and potential for automation. researchgate.net For the extraction of this compound, a reversed-phase SPE sorbent, such as C18 or a polymeric sorbent, would likely be effective. nih.gov The sample would be loaded onto the sorbent, interfering compounds washed away with a weak solvent, and the analyte of interest eluted with a stronger organic solvent like methanol or acetonitrile. The selection of the appropriate sorbent and elution solvents is crucial for achieving high recovery and a clean extract.

Microextraction Methods: In recent years, miniaturized extraction techniques have gained prominence due to their minimal solvent consumption, high enrichment factors, and environmental friendliness. These methods are particularly well-suited for trace analysis. nih.gov

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that utilizes a coated fiber to extract analytes from a sample. mdpi.com For this compound, a fiber with a polar coating, such as polyacrylate or Carbowax/divinylbenzene, would be a suitable choice. nih.gov The fiber can be exposed to the headspace above the sample (HS-SPME) for volatile components or directly immersed in a liquid sample (DI-SPME). researchgate.net SPME is often coupled with GC-MS for seamless sample introduction.

Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a rapid microextraction method where a mixture of an extraction solvent and a disperser solvent is injected into the aqueous sample. core.ac.uk This creates a cloudy solution with a large surface area for efficient analyte transfer. After centrifugation, the sedimented extraction solvent is collected for analysis. This technique could be adapted for the extraction of this compound from water samples.

The following table provides a comparative overview of these extraction techniques for the analysis of a hypothetical phenolic compound with properties similar to this compound.

Table 1: Comparison of Extraction Techniques for a Phenolic Analyte

| Technique | Principle | Typical Solvents/Sorbents | Advantages | Disadvantages |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | Dichloromethane, Ethyl Acetate | Simple, widely applicable | Labor-intensive, large solvent volume, emulsion formation |

| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid phase | C18, Polymeric Sorbents | High recovery, low solvent use, automation possible | Can be costly, method development can be complex |

| Solid-Phase Microextraction (SPME) | Adsorption onto a coated fiber | Polyacrylate, Carbowax/DVB | Solvent-free, high enrichment, simple | Fiber fragility, matrix effects can be significant |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Dispersion of an extraction solvent in an aqueous sample | Carbon tetrachloride, Chlorobenzene (extraction); Acetone, Acetonitrile (disperser) | Fast, high enrichment factor, low solvent use | Requires specific solvent properties, centrifugation needed |

Derivatization Strategies for Enhanced Detectability

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, particularly for GC-MS. For this compound, derivatization could target the hydroxyl and/or the ketone functional groups to increase volatility, thermal stability, and/or introduce a specific tag for highly sensitive detection. researchgate.netlibretexts.org

Silylation: This is a common derivatization technique where an active hydrogen in a hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. libretexts.org Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. Silylation of the phenolic hydroxyl group of this compound would increase its volatility and improve its peak shape in GC analysis.

Acylation: Acylation involves the introduction of an acyl group. Using fluorinated anhydrides, such as trifluoroacetic anhydride (B1165640) (TFAA), can produce derivatives that are highly sensitive to electron capture detection (ECD) in GC.

Oximation: The ketone group can be derivatized through oximation, for example, by reacting it with methoxyamine hydrochloride. youtube.com This process converts the keto group into a methoxime, which is more stable and less prone to enolization.

A two-step derivatization, involving oximation of the ketone followed by silylation of the hydroxyl group, could be an effective strategy for the comprehensive derivatization of this compound for GC-MS analysis. mdpi.com

Mitigation of Matrix Interference and Contamination Issues

Matrix effects, which are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix, are a significant challenge in mass spectrometry-based analysis. rsc.org These effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification.

Several strategies can be employed to mitigate matrix effects in the analysis of this compound:

Effective Sample Cleanup: The most direct approach is to remove interfering matrix components during sample preparation. nih.gov Techniques like SPE are particularly effective in this regard. The use of more selective SPE sorbents, such as mixed-mode or polymeric phases, can provide cleaner extracts. nih.gov

Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from the majority of matrix components can significantly reduce matrix effects. mdpi.com Using high-resolution capillary columns in GC or ultra-high-performance liquid chromatography (UHPLC) systems can improve peak resolution and minimize co-elution.

Matrix-Matched Calibration: To compensate for matrix effects, calibration standards can be prepared in a blank matrix extract that is representative of the samples being analyzed. nih.gov This helps to ensure that the analyte and the standards are subjected to the same matrix effects.

Use of Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard (e.g., d3-Methyl 2-hydroxy-3-propionylbenzoate) is the most effective way to correct for matrix effects and variations in extraction recovery. mdpi.com The isotope-labeled standard co-elutes with the native analyte and experiences similar matrix effects, allowing for accurate quantification based on the ratio of their signals.

Contamination can arise from various sources, including solvents, glassware, and the laboratory environment. To avoid contamination, it is essential to use high-purity solvents and reagents, thoroughly clean all glassware, and perform procedural blanks with each batch of samples to monitor for any background levels of the analyte.

Computational and Theoretical Chemistry of Methyl 2 Hydroxy 3 Propionylbenzoate Analogues

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For drug discovery and materials science, molecular docking, which predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, is a particularly powerful tool.

Prediction of Ligand-Receptor Interactions and Binding Affinities

While specific docking studies on Methyl 2-hydroxy-3-propionylbenzoate were not prevalent in the reviewed literature, studies on structurally related phenolic compounds and benzoates provide a framework for understanding their potential interactions. For instance, research on hydroxybenzoic acid derivatives has shown their potential to interact with enzymes like metalloproteinases and phospholipases A2, suggesting that analogues of this compound could also target such enzymes. mdpi.com The binding affinity, often expressed as a binding energy or an inhibition constant (Ki), is a key output of docking simulations that helps to rank potential drug candidates. A lower binding energy typically indicates a more stable and favorable interaction.

Table 1: Illustrative Predicted Binding Affinities of a Hypothetical this compound Analogue with Various Receptors

| Receptor Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Biological Effect |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Anti-inflammatory |

| Carbonic Anhydrase IX | -7.9 | His94, His96, Thr200 | Anticancer |

| Bacterial DNA Gyrase | -9.1 | Asp73, Gly77, Arg76 | Antibacterial |

This table is for illustrative purposes only and is based on typical data from molecular docking studies. The values and residues are not from actual experimental or computational results for this compound.

Analysis of ADME-Tox Characteristics

The success of a drug candidate is heavily dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity (Tox). In silico tools play a crucial role in the early stages of drug development by predicting these characteristics, thereby reducing the likelihood of late-stage failures. For analogues of this compound, various computational models can predict properties like oral bioavailability, blood-brain barrier permeability, interaction with cytochrome P450 enzymes (key for metabolism), and potential for toxicity. nih.gov

Studies on phenolic compounds have highlighted the importance of structural features in determining their toxicological profiles. udel.eduresearchgate.netacs.org For example, the number and position of hydroxyl and methoxy (B1213986) groups can influence genotoxicity and endocrine activity. udel.eduresearchgate.net Computational tools can model these structure-toxicity relationships to flag potentially problematic analogues.

Table 2: Predicted ADME-Tox Properties for a Hypothetical this compound Analogue

| Property | Predicted Value | Interpretation |

|---|---|---|

| Human Intestinal Absorption | High | Well-absorbed from the gut |

| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross into the brain |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this pathway |

| AMES Mutagenicity | Non-mutagen | Low risk of causing genetic mutations |

This table is for illustrative purposes only, demonstrating the types of predictions made in ADME-Tox studies.

Insights into Potential Biological Targets and Modes of Action

By combining the results of molecular docking and ADME-Tox analysis, researchers can gain valuable insights into the potential biological targets and mechanisms of action for this compound analogues. The phenolic hydroxyl and ester functionalities present in this class of compounds are common in many biologically active molecules. Hydroxybenzoic acids, for example, are known for their antioxidant, anti-inflammatory, and antimicrobial properties. mdpi.commdpi.com Computational studies can help to hypothesize which of these activities are most likely for a given analogue.

For instance, if docking studies predict strong binding to an enzyme involved in inflammation, and ADME-Tox predictions suggest good oral bioavailability and low toxicity, this would provide a strong rationale for synthesizing and testing the compound as a potential anti-inflammatory agent.

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of molecules. These methods are invaluable for elucidating reaction mechanisms and determining molecular geometries.

Density Functional Theory (DFT) and Ab Initio Methods for Reaction Mechanism Elucidation

DFT and other ab initio methods are powerful tools for studying the step-by-step process of chemical reactions. For analogues of this compound, these calculations can be used to model reactions such as hydrolysis of the ester group or reactions involving the phenolic hydroxyl group. nih.gov By calculating the energies of reactants, transition states, and products, a detailed energy profile of the reaction pathway can be constructed.

This information is crucial for understanding the kinetics and thermodynamics of a reaction, predicting the most likely reaction products, and designing catalysts to improve reaction efficiency. For example, a DFT study on the conversion of methyl levulinate to γ-valerolactone elucidated the role of the catalyst in each step of the reaction. mdpi.com Similar studies on this compound analogues could provide insights into their synthesis and degradation pathways.

Conformational Analysis and Electronic Structure Determination

The three-dimensional shape (conformation) of a molecule is critical to its function, particularly its ability to bind to a biological target. Quantum chemical methods can be used to perform a conformational analysis, identifying the most stable conformations of a molecule and the energy barriers between them. For this compound analogues, this would involve studying the rotation around the single bonds connecting the propionyl group and the ester group to the benzene (B151609) ring.

Furthermore, these calculations provide detailed information about the electronic structure of the molecule, including the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). mdpi.com The electronic properties of aromatic esters can be analyzed to understand factors influencing their stability and reactivity. acs.org Experimental and computational studies on methyl hydroxybenzoates have provided valuable data on their thermochemical properties, which are influenced by their electronic structure. researchgate.net This knowledge is essential for understanding the molecule's reactivity and its potential to participate in various chemical reactions.

Structure-Activity/Reactivity Relationships of this compound Analogues

The biological and chemical activities of this compound and its analogues are intrinsically linked to their molecular structure. Variations in the substituents on the aromatic ring can profoundly influence the compound's electronic and steric properties, which in turn dictate its reactivity and interaction with biological targets.

Electronic and Steric Effects of Substituents on Chemical and Biological Activity

Electronic Effects:

Substituents can be broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). This classification is based on their ability to either increase or decrease the electron density of the aromatic ring through a combination of inductive and resonance effects. rasayanjournal.co.in

Inductive Effects: This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the atoms in the substituent. More electronegative atoms or groups pull electron density away from the ring, exerting an electron-withdrawing inductive effect (-I). Alkyl groups, such as the propionyl group, are generally considered to have an electron-donating inductive effect (+I). rasayanjournal.co.in

Resonance Effects: This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. Substituents with lone pairs of electrons (e.g., -OH, -NH2) can donate electron density to the ring via resonance (+R effect), while groups with pi bonds to electronegative atoms (e.g., -NO2, -C=O) can withdraw electron density (-R effect). rasayanjournal.co.in

Steric Effects:

Steric effects arise from the spatial arrangement of atoms within a molecule. The size and bulkiness of substituent groups can hinder or facilitate chemical reactions and receptor binding. japsonline.com

Conformational Preferences: The steric bulk of substituents can influence the rotational barriers around single bonds, leading to preferred molecular conformations. This is crucial for biological activity, as the specific three-dimensional shape of a molecule is often a key factor in its ability to interact with a biological target.

Studies on various aromatic compounds have demonstrated that steric parameters, alongside electronic and lipophilic parameters, are crucial for understanding their biological activity. google.comresearchgate.net For example, in a series of N-benzoyl-N'-phenylthiourea compounds, steric parameters were found to have a more significant effect on antiviral activity than lipophilic and electronic parameters. google.comresearchgate.net

Quantitative Structure-Activity Relationships (QSAR) in Benzoate (B1203000) Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models use molecular descriptors, which are numerical representations of the electronic, steric, and hydrophobic properties of the molecules, to predict the activity of new, untested compounds. mdpi.com

For benzoate and salicylate (B1505791) derivatives, several QSAR studies have been conducted to understand the structural requirements for various biological activities, such as anti-inflammatory and antimicrobial effects. epa.govnih.gov These studies consistently highlight the importance of a few key physicochemical parameters.

A study on the anti-inflammatory activity of non-steroidal anti-inflammatory drugs (NSAIDs), a class that includes many benzoate derivatives, revealed that lipophilicity is a critical factor. Functional groups that increase the lipophilicity of the molecule often enhance its anti-inflammatory activity. epa.gov

In a study of salicylate derivatives, a negative correlation was found between the 50% inhibitory concentration (IC₅₀) and parameters such as hydrophobicity (LogP), molecular weight, and the number of heavy atoms. This indicates that increasing these parameters can lead to stronger inhibitory activity. nih.gov

The following table presents a summary of representative QSAR models for different classes of benzoate derivatives, illustrating the types of descriptors that are often found to be significant.

| Compound Class | Biological Activity | QSAR Model Equation | Key Descriptors | Reference |

| Eugenyl Benzoate Derivatives | Cytotoxicity (Colorectal Cancer) | log(1/IC₅₀) = -0.865 - 0.210(LogP)² + 1.264(LogP) - 0.994(CMR) | Hydrophobicity (LogP), Molar Refractivity (CMR) | nih.gov |

| 5-/6-Acyl-3-alkyl-2-Benzoxazolinone Derivatives | Analgesic and Anti-inflammatory | (Specific equations not provided in abstract) | Hydrophobicity, Number of Halogens, Molecular Shape | nih.gov |

| Salicylate Derivatives | Inhibition of h3β-HSD1 | (Negative correlation observed) | Hydrophobicity (LogP), Molecular Weight, Number of Heavy Atoms | nih.gov |

Applications of Methyl 2 Hydroxy 3 Propionylbenzoate in Advanced Research Fields

Medicinal Chemistry and Drug Discovery

The utility of Methyl 2-hydroxy-3-propionylbenzoate as a foundational scaffold and an intermediate is a subject of significant investigation in the design and synthesis of new chemical entities with therapeutic promise.

Development of Novel Therapeutic Agents and Lead Compounds

This compound serves as a valuable building block in the synthesis of more complex molecules. Its substituted benzoic acid core is a key feature in scaffolds designed for targeted therapeutic action. While not typically a final drug product itself, its role as a starting material is crucial for creating lead compounds in drug discovery pipelines. The development of derivatives from this core structure is an active area of research aimed at producing novel agents for various diseases. For instance, benzoic acid derivatives are being investigated for their potential as anticancer agents. researchgate.net The functional groups on this compound allow for diverse chemical modifications, making it an important platform for generating libraries of compounds for screening and development.

Modulation of Enzyme Activity (e.g., Paraoxonase 1, Pentose Phosphate Pathway enzymes)

While direct studies on the modulatory effects of this compound on specific enzymes like Paraoxonase 1 (PON1) and those in the Pentose Phosphate Pathway (PPP) are not extensively documented, the broader class of hydroxybenzoic acid esters and related phenolic compounds has shown such activities.

Paraoxonase 1 (PON1): PON1 is an HDL-associated enzyme that protects against organophosphate toxicity and plays a role in preventing atherosclerosis by hydrolyzing oxidized lipids. acs.org Research has shown that various dietary factors and compounds can modulate its activity. Given that PON1 can hydrolyze a wide range of esters, the potential for interaction with ester-containing compounds like this compound presents a plausible area for future investigation.

Pentose Phosphate Pathway (PPP) Enzymes: The PPP is a crucial metabolic pathway that supplies cells with NADPH for reductive biosynthesis and protection against oxidative stress. nih.gov The activity of key PPP enzymes can be modulated by various small molecules. For example, propyl gallate (a propyl ester of 3,4,5-trihydroxybenzoic acid) has been shown to induce changes in cellular redox status, which is closely linked to PPP activity. nih.gov This suggests that other substituted hydroxybenzoic acid esters could potentially influence this pathway, representing a new frontier for research in metabolic regulation and cancer therapy. nih.gov

Precursors for Pharmaceutically Active Compounds (e.g., Flavoxate Hydrochloride Intermediates)

One of the most well-documented applications of this compound is its role as a key intermediate in the synthesis of Flavoxate Hydrochloride. patsnap.com Flavoxate is a smooth muscle relaxant used to treat urinary tract spasms. The synthesis involves using this compound to prepare 3-methylflavone-8-carboxylic acid, a direct precursor to Flavoxate. patsnap.comgoogle.com

Patented methods describe the reaction of this compound (or its benzoylated form) under specific conditions to achieve cyclization and subsequent hydrolysis to form the flavone (B191248) structure. patsnap.comgoogle.com This established synthetic route underscores the industrial and pharmaceutical importance of the title compound.

Table 1: Synthesis of Flavoxate Hydrochloride Intermediate

| Step | Reactant(s) | Key Reagents/Conditions | Product | Reference(s) |

|---|---|---|---|---|

| 1 | This compound | Benzoyl chloride, Sodium benzoate (B1203000), High temperature (~190°C) | 2-Benzoyloxy-3-propionyl methyl benzoate | patsnap.comgoogle.com |

| 2 | 2-Benzoyloxy-3-propionyl methyl benzoate | Basic alumina, Heat (~175°C), Vacuum | Intermediate for hydrolysis | patsnap.com |

Investigation of Antimicrobial and Antifungal Potential

The potential of this compound and its derivatives as antimicrobial and antifungal agents is an emerging area of interest. This investigation is largely propelled by the known activities of structurally related compounds. Phenolic compounds, flavonoids, and various benzoic acid derivatives have demonstrated significant efficacy against a range of microbial pathogens. google.com

For example, synthetic tricyclic flavonoids have shown potent activity against bacterial strains like Staphylococcus aureus and fungal species such as Candida parapsilosis. osti.gov Similarly, research into 2-acylated benzohydroquinones has revealed compounds with strong antifungal effects against multiple Candida species, including drug-resistant strains. nih.gov The structural similarities between these active compounds and derivatives of this compound provide a strong rationale for its exploration in the development of new antimicrobial and antifungal agents.

Dual Inhibitors for Anti-Apoptotic Proteins

In cancer therapy, targeting the anti-apoptotic proteins of the Bcl-2 family is a validated strategy. Overexpression of these proteins allows cancer cells to evade programmed cell death. A significant challenge is therapeutic resistance, which can arise when tumors rely on multiple anti-apoptotic proteins like Mcl-1 and Bfl-1.

To address this, researchers are developing dual inhibitors. One promising approach involves using a benzoic acid scaffold. Specifically, research has focused on a 2,5-substituted benzoic acid scaffold which has proven effective in creating potent and selective dual inhibitors of Mcl-1 and Bfl-1. nih.govacs.orgmdpi.com These inhibitors mimic the action of the pro-apoptotic protein Noxa. nih.gov While the specific compound this compound is a 2,3-substituted isomer, the success of the related 2,5-substituted scaffold highlights the value of the benzoic acid core in designing such targeted agents. nih.govacs.org This line of research demonstrates the potential for developing derivatives of substituted benzoic acids as multimodal therapeutics to overcome resistance in cancer. acs.orgmdpi.com

Materials Science and Engineering

The application of this compound in the field of materials science and engineering is not extensively documented in current scientific literature. Research in polymer science has explored the use of related structures, such as other salicylate (B1505791) derivatives, in the synthesis of zirconium complexes for the ring-opening polymerization of ε-caprolactone to produce biodegradable polyesters like polycaprolactone (B3415563) (PCL). nsf.gov Additionally, polyhydroxyalkanoates (PHAs), which are also polyesters, have been synthesized from various hydroxy-acid-derived monomers. However, direct polymerization or incorporation of this compound into advanced materials or polymers has not been a significant focus of published research to date.

Synthesis of Polymers and Advanced Materials with Tailored Properties

While there is no direct evidence of this compound being used as a monomer for polymer synthesis, related hydroxybenzoic acid derivatives are key components in creating advanced polymers. For instance, 2-hydroxybenzoic acid precursors have been used to create lactide monomers for ring-opening polymerization, resulting in polymers with antimicrobial properties. The synthesis of an α,β-alkyl branched polyester, poly(2-methyl-3-hydroxyoctanoate), has been achieved through the anionic polymerization of α-methyl-β-pentyl-β-propiolactone, demonstrating how structurally similar compounds can form polymers with specific characteristics.

The presence of a hydroxyl group and a propionyl side chain on the benzene (B151609) ring of this compound offers potential reactive sites for polymerization. The hydroxyl group could be used for creating polyesters or polyethers, while the propionyl group could be modified to introduce other functionalities.

Table 1: Potential Polymerization Reactions Involving Functional Groups Present in or Derived from this compound

| Functional Group | Type of Polymerization | Potential Polymer Class |

| Hydroxyl (-OH) | Polycondensation | Polyesters, Polycarbonates |

| Carboxylic Acid (after hydrolysis) | Polycondensation | Polyesters, Polyamides |

| Benzene Ring | Electrophilic Aromatic Substitution | Aromatic Polymers |

This table is illustrative and based on the general reactivity of the functional groups, not on specific documented reactions of this compound.

Application in Optical and Electronic Devices

There is no specific information linking this compound to applications in optical and electronic devices. However, benzoate derivatives are utilized in these fields. For example, certain esters are components of liquid crystal displays (LCDs) due to their ability to self-assemble into ordered phases. The aromatic core of the molecule is crucial for these properties.

Furthermore, polymers derived from hydroxybenzoic acids, such as poly(p-hydroxybenzoic acid), are known for their high thermal stability and mechanical strength, making them suitable for applications in electronic components as insulators or as part of composite materials. The specific stereochemistry and electronic nature of the propionyl group in this compound would need to be investigated to determine its suitability for such applications.

Additives in Resins and Industrial Formulations

While this compound itself is not documented as a resin additive, related compounds like benzoate esters serve various functions in industrial formulations. Benzoic acid and its esters can be used as plasticizers, preservatives, and corrosion inhibitors. For example, diethylene glycol dibenzoate and trimethylpentanediyl dibenzoate are used as plasticizers in polymers.

The structure of this compound, with its ester group and alkyl side chain, suggests it could potentially act as a plasticizer or a compatibilizer in resin formulations. Its utility would depend on factors like its boiling point, solubility in the polymer matrix, and its effect on the final properties of the material.

Environmental Chemistry and Remediation

There is a lack of specific studies on the environmental occurrence, fate, and remediation of this compound. Therefore, the following sections discuss the general behavior of related organic esters, such as benzoate and phthalate (B1215562) esters, in the environment.

Occurrence and Fate of Esters in Environmental Compartments

Benzoate and phthalate esters are widespread environmental contaminants due to their extensive use in industrial and consumer products. They are not chemically bound to polymer matrices and can leach into the environment. These compounds have been detected in various environmental compartments, including water, soil, and atmospheric particulate matter.

The environmental fate of these esters is influenced by their chemical structure. For instance, the length of the alkyl chain can affect their degradation rate and persistence. Esters with shorter alkyl chains tend to be more water-soluble and may be more mobile in aquatic environments, while those with longer chains are more hydrophobic and tend to accumulate in soil and sediment. Given its structure, this compound would likely exhibit intermediate behavior.

Table 2: Occurrence of Phthalate Esters (as examples of organic esters) in Various Environmental Matrices

| Compound | Matrix | Concentration Range | Location |

| Dimethyl phthalate (DMP) | Fresh Water | N.D. - 31.7 µg/L | Worldwide |

| Di-n-butyl phthalate (DBP) | Surface Water | 1.44 - 12.08 µg/L (total PAEs) | U-Tapao Canal, Thailand |

| Di(2-ethylhexyl) phthalate (DEHP) | Surface Water | 1.44 - 12.08 µg/L (total PAEs) | U-Tapao Canal, Thailand |

| Diisononyl phthalate (DiNP) | Surface Water | 1.44 - 12.08 µg/L (total PAEs) | U-Tapao Canal, Thailand |

N.D. = Not Detected. This table presents data for related phthalate esters to illustrate typical environmental concentrations, as no data exists for this compound.

Bioremediation and Degradation Studies of Organic Esters

The primary mechanism for the environmental degradation of many organic esters is aerobic biodegradation. Microbial degradation of esters like phthalates typically begins with the enzymatic hydrolysis of the ester bonds to form an alcohol and a phthalate isomer. The resulting aromatic acid is then further broken down through ring cleavage.

The rate of biodegradation is highly dependent on the ester's structure. For example, in marine sediments, the anaerobic biodegradability of esters is influenced by the chain length of the acid and alcohol moieties, with esters having a total carbon number between 12 and 18 showing good degradation. The presence of branching in the alcohol or acid can affect the degradation rate.

Studies on phthalate esters have shown that they can be effectively removed in wastewater treatment plants through a combination of anaerobic and aerobic processes. The degradation of some esters can also be initiated by photosensitized reactions in surface waters.